![molecular formula C15H20N2O3 B2604517 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-phenylurea CAS No. 899733-86-9](/img/structure/B2604517.png)
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-phenylurea” appears to contain a spirocyclic ether (1,4-Dioxaspiro[4.4]nonane) attached to a phenylurea group. Spirocyclic ethers are a type of cyclic ether with two rings sharing one atom . Ureas are functional groups consisting of a carbonyl group flanked by two amine groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spirocyclic ether and phenylurea groups. The spirocyclic ether would likely impart some degree of three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ether and urea groups. Ethers are generally quite stable but can be cleaved by strong acids . Ureas can participate in a variety of reactions, including hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether and urea groups could impact its polarity and solubility .Applications De Recherche Scientifique
Spiroacetals in Insects
Research has elucidated the role of spiroacetals, including compounds related to 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-phenylurea, as volatile components in insect secretions. These compounds serve various functions, from pheromones facilitating aggregation or repulsion among insect species to markers of territorial boundaries. For instance, certain spiroacetals have been identified as key components in the aggregation pheromones of the spruce bark beetle, while others act as repellents in bark beetle species, showcasing their ecological significance (Francke & Kitching, 2001).
Synthesis and Characterization in Chemistry
The synthesis and characterization of vic-dioxime ligands derived from compounds structurally related to 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-phenylurea have paved the way for the development of novel metal complexes with potential applications in catalysis and materials science. These studies have expanded the understanding of ligand-metal interactions, offering insights into the design of more efficient catalysts and materials with tailored properties (Canpolat & Kaya, 2004).
Organic Synthesis Techniques
Innovative synthesis techniques have been employed to construct the 1,6-dioxaspiro[4.4]nonan-2-one motif, integral to the structure of certain immunosuppressive agents. These methodologies highlight the versatility and efficiency of modern organic synthesis strategies, contributing to the advancement of pharmaceutical research and the development of novel therapeutic agents (Zhang & Nan, 2017).
Potential Biolubricant Synthesis
The derivation of novel compounds from oleic acid, structurally related to 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-phenylurea, has indicated their potential as biolubricants. This research underscores the importance of developing sustainable, biodegradable lubricants from renewable resources, contributing to the reduction of environmental impact in industrial applications (Kurniawan et al., 2017).
Propriétés
IUPAC Name |
1-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(17-12-6-2-1-3-7-12)16-10-13-11-19-15(20-13)8-4-5-9-15/h1-3,6-7,13H,4-5,8-11H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMPHAKVKYJSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


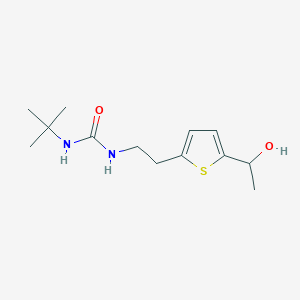
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2604437.png)
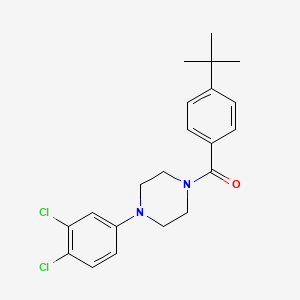

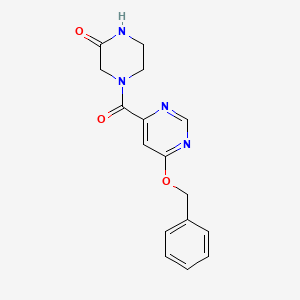
![(2R,3R,4R,5S,6S)-6-[[(2R,3S,4R,4aS,6aS,6bR,8aR,12aR,14aS,14bS)-4-carboxy-8a-[(2R,3S,4R,5S,6S)-3-[(2R,3S,4R,5S,6R)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2604442.png)
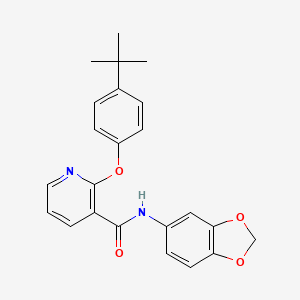

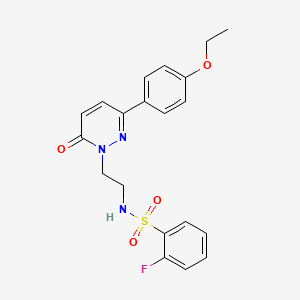
![1-Cyclopropyl-1-phenyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2604450.png)
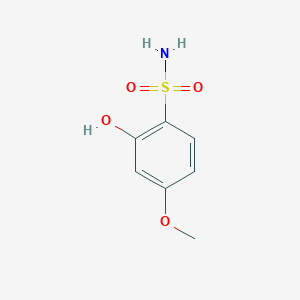
![Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2604454.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate](/img/structure/B2604456.png)